molecular formula C12H19N3 B1358589 6-(2-Ethyl-1-piperidinyl)-3-pyridinamine CAS No. 1017358-22-3

6-(2-Ethyl-1-piperidinyl)-3-pyridinamine

Cat. No. B1358589
CAS RN: 1017358-22-3
M. Wt: 205.3 g/mol
InChI Key: IUMXSODXNVPVLC-UHFFFAOYSA-N
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Description

6-(2-Ethyl-1-piperidinyl)-3-pyridinamine (EPPN) is a heterocyclic amine molecule, which has been studied extensively in the scientific community due to its unique properties. It has been found to have a number of applications in scientific research, including as a synthetic intermediate and as a potential therapeutic agent.

Scientific Research Applications

Synthesis and Chemical Applications

  • 6-(2-Ethyl-1-piperidinyl)-3-pyridinamine and similar compounds have been utilized in chemical synthesis. For instance, ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, underwent [4 + 2] annulation with N-tosylimines, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity (Zhu, Lan, & Kwon, 2003).

Pharmaceutical and Biological Applications

  • Piperidinyl compounds have been key in the development of pharmacological agents. For example, a synthesis process for AZD1283, a selective and reversible antagonist of the P2Y12 receptor, involved coupling ethyl 6-chloro-5-cyano-2-methylnicotinate with 4-piperidinecarboxylic acid (Andersen et al., 2013).

Anticancer and Antimicrobial Research

  • Piperidinyl thieno tetrahydroisoquinolines with antimicrobial properties have been synthesized, showing significant influences against pathogenic strains (Zaki et al., 2021).
  • New propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been evaluated as promising anticancer agents (Rehman et al., 2018).

Catalysis and Reaction Mechanisms

  • Osmium-hexahydride complexes interacting with compounds like 2-vinylpyridine, which involve the reduction of C(sp2)−H and CE (E = CH, N) bonds, demonstrate the utility of these compounds in catalytic processes (Barrio, Esteruelas, & Oñate, 2004).

Learning and Memory Facilitation Studies

  • Some compounds, such as 2-(4-(4-benzyl-substituted) piperazin-1-yl) ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates, have been synthesized and studied for their effects on learning and memory facilitation in mice (Ming-zhu, 2012).

properties

IUPAC Name

6-(2-ethylpiperidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-11-5-3-4-8-15(11)12-7-6-10(13)9-14-12/h6-7,9,11H,2-5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMXSODXNVPVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Ethylpiperidin-1-yl)pyridin-3-amine

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